5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide

Descripción

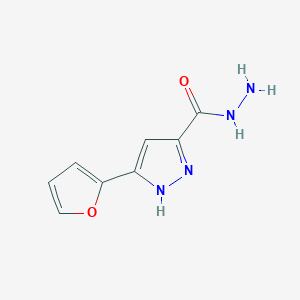

5-(Furan-2-yl)-1H-pyrazole-3-carbohydrazide is a heterocyclic compound featuring a pyrazole core substituted with a furan ring at position 5 and a carbohydrazide group at position 3 (Fig. 1). This structure combines the electron-rich furan moiety with the versatile pyrazole-carbohydrazide framework, making it a promising candidate in medicinal chemistry and materials science. The carbohydrazide group (-CONHNH₂) enables diverse hydrogen-bonding interactions, while the furan ring contributes to π-π stacking and hydrophobic interactions .

Figure 1: Structure of this compound.

The compound’s synthesis typically involves condensation reactions between furan-containing aldehydes and pyrazole-3-carbohydrazide precursors under acidic or catalytic conditions . Its biological relevance spans anti-inflammatory, antimicrobial, and anticancer activities, attributed to its ability to modulate enzyme activity or receptor binding .

Propiedades

IUPAC Name |

5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c9-10-8(13)6-4-5(11-12-6)7-2-1-3-14-7/h1-4H,9H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPPKVUTTXCXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394644 | |

| Record name | 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92352-24-4 | |

| Record name | 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

This is a classical and widely used method for synthesizing pyrazole derivatives, including this compound.

- Procedure : A 1,3-diketone or β-ketoester bearing a furan substituent is reacted with hydrazine hydrate or carbohydrazide in ethanol or acetic acid as solvent.

- Reaction Conditions : Heating under reflux for several hours (typically 3–6 hours).

- Outcome : Formation of the pyrazole ring with the furan substituent at the 5-position and carbohydrazide at the 3-position.

This method benefits from simplicity, good yields, and straightforward purification steps such as recrystallization.

Hydrazinolysis of Ester Intermediates

An alternative approach involves:

- Starting from ethyl or methyl esters of 5-(furan-2-yl)-1H-pyrazole-3-carboxylate.

- Treating these esters with hydrazine hydrate to convert the ester group into the carbohydrazide.

This method is advantageous for its specificity and mild reaction conditions.

Multi-Step Synthesis via Furan-2-carbaldehyde Derivatives

A more elaborate synthetic route includes:

- Reaction of furan-2-carbaldehyde with appropriate β-ketoesters or diketones to form intermediates.

- Subsequent cyclization with hydrazine derivatives.

- Purification by column chromatography or recrystallization.

This method allows for structural modifications and functional group tolerance.

Representative Synthesis Example

A typical synthesis reported in literature involves:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Furan-2-carbaldehyde + ethyl 2-chloroacetate + NaHCO3, stirred 24 h at room temperature | Formation of intermediate ester | ~70% |

| 2 | Intermediate ester + hydrazine monohydrate in ethanol, stirred 3 h at room temperature | Conversion to carbohydrazide | 50–60% |

| 3 | Purification by column chromatography (silica gel, cyclohexane/ethyl acetate 80/20) | Isolation of pure this compound | — |

This procedure yields a beige powder product with confirmed structure by TLC, IR, NMR, and mass spectrometry.

Reaction Monitoring and Characterization

- Thin Layer Chromatography (TLC) is used to monitor reaction progress.

- Spectroscopic Methods : IR spectroscopy confirms the presence of carbohydrazide (N–H and C=O stretches), while ^1H and ^13C NMR provide structural confirmation.

- Mass Spectrometry confirms molecular weight and purity.

Purification Techniques

- Recrystallization from ethanol or other suitable solvents.

- Column chromatography using silica gel with solvent systems such as cyclohexane/ethyl acetate.

- Drying under reduced pressure to obtain pure compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Typical Yield |

|---|---|---|---|---|---|

| Cyclocondensation of 1,3-diketones with hydrazine derivatives | Furan-substituted 1,3-diketones | Hydrazine hydrate or carbohydrazide | Reflux in ethanol or acetic acid, 3–6 h | Simple, rapid, good yields | 60–90% |

| Hydrazinolysis of ester intermediates | 5-(Furan-2-yl)-pyrazole-3-carboxylate esters | Hydrazine hydrate | Room temperature to reflux, 3–5 h | Mild conditions, selective | 50–70% |

| Multi-step synthesis via furan-2-carbaldehyde | Furan-2-carbaldehyde, ethyl 2-chloroacetate | NaHCO3, hydrazine monohydrate | Room temperature, 24 h + 3 h | Allows functionalization, versatile | 50–70% |

Research Findings and Notes

- The compound this compound has been synthesized successfully using the above methods with yields ranging from moderate to high depending on the route and conditions.

- The presence of both furan and pyrazole rings provides multiple reactive sites, allowing further chemical modifications.

- The compound is often used as a ligand in coordination chemistry, and its synthesis is a precursor step for metal complex formation.

- Purity and structural integrity are confirmed by standard analytical techniques.

- The compound exhibits biological activities, which motivates the development of efficient synthetic routes.

Análisis De Reacciones Químicas

Types of Reactions

5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide is characterized by the presence of a furan ring fused to a pyrazole structure with a carbohydrazide functional group. Its molecular formula is . The synthesis typically involves the reaction of furan derivatives with hydrazine hydrate in solvents such as ethanol or acetic acid, often followed by purification steps like recrystallization to achieve high purity.

Biological Activities

The compound has shown a range of biological activities, which are summarized below:

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. Mechanistically, it disrupts cell membrane integrity, leading to cell lysis.

Anticancer Properties

Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Some derivatives have shown promising results in promoting autophagy in cancer cells, suggesting potential applications in cancer therapy .

Antifungal Activity

It interferes with ergosterol synthesis, an essential component of fungal cell membranes, thereby exhibiting antifungal effects.

Case Studies and Research Findings

Several studies have investigated the synthesis and biological activities of this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Antifungal Activity: It interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of pyrazole-carbohydrazide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Chlorine Substitution : The addition of chlorine at pyrazole C4 (e.g., 4-chloro analog) enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .

- Diethylamino Groups: Substituents like diethylamino (in 5-(4-(benzyloxy)phenyl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide) significantly boost solubility in polar solvents, making it suitable for intravenous formulations .

- Furan vs. Thiophene : Replacing furan with thiophene (e.g., 5-(5-chlorothiophen-2-yl) analogs) increases electron density, altering binding affinity to biological targets like cyclooxygenase enzymes .

Anti-inflammatory Activity:

- The target compound exhibits moderate anti-inflammatory activity via protein denaturation inhibition, comparable to 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives .

- Hydroxybenzylidene derivatives (e.g., N'-(3-hydroxybenzylidene)-5-(1-naphthyl)-1H-pyrazole-3-carbohydrazide) show superior activity due to enhanced hydrogen bonding with serum albumin .

Antimicrobial Activity:

- The furan-pyrazole-carbohydrazide framework demonstrates broad-spectrum antimicrobial effects, outperforming phenyl-substituted analogs (e.g., N'-(4-methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide) against Gram-negative bacteria .

Anticancer Potential:

- Chlorobenzyl ether analogs (e.g., 5-(2-((4-chlorobenzyl)oxy)phenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide) induce apoptosis in cancer cells by modulating Bcl-2 protein expression .

Solubility and Stability:

- This compound : Moderate solubility in DMSO; stable under ambient conditions .

- Diethylamino-substituted analogs: High solubility in ethanol and water due to the polar diethylamino group .

Actividad Biológica

5-(Furan-2-yl)-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial , antifungal , and anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various research studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 192.17 g/mol. The structure consists of a furan ring fused to a pyrazole ring, with a carbohydrazide group at the 3-position of the pyrazole ring.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : It disrupts the integrity of microbial cell membranes, leading to cell lysis.

- Anticancer Activity : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

- Antifungal Activity : It interferes with ergosterol synthesis in fungal cell membranes, which is crucial for their viability .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. A study reported its effectiveness against various bacterial strains, although some derivatives showed limited activity compared to standard antibiotics .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Pseudomonas aeruginosa | Limited |

| Bacillus subtilis | Inactive |

| Candida albicans | Active |

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. For instance, it has shown promising results against various cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| NCI-H460 | 42.30 |

| SF-268 | 12.50 |

These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics .

Case Studies

- Synthesis and Characterization : A series of derivatives were synthesized and characterized using IR, NMR, and mass spectrometry. The biological activity was preliminarily assessed against bacterial strains, revealing variable efficacy depending on structural modifications .

- Anticancer Screening : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, indicating that modifications to the furan or pyrazole moieties could enhance anticancer properties .

Q & A

Q. What are the established synthetic routes for 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of carbohydrazide precursors with furan-containing aldehydes or ketones. For example, analogous pyrazole-carbohydrazides are synthesized via refluxing in acetic acid or ethanol with hydrazine hydrate, followed by purification via column chromatography . Key optimization parameters include solvent polarity (e.g., ethanol vs. acetic acid), reaction temperature (80–100°C), and stoichiometric ratios of reactants. Yield improvements (from ~50% to >75%) are achievable by introducing catalytic acids like HCl or using microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR are critical for confirming the furan-pyrazole core and hydrazide moiety. Aromatic protons in the furan ring typically appear at δ 6.3–7.5 ppm, while the pyrazole NH resonates at δ 10–12 ppm .

- IR Spectroscopy: Stretching vibrations for C=O (1650–1680 cm) and N–H (3200–3350 cm) confirm the carbohydrazide group .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .

Q. What preliminary biological screening approaches are recommended to assess the pharmacological potential of this compound?

Methodological Answer:

- In vitro assays: Test enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase) using fluorometric or spectrophotometric methods, as seen in related pyrazole derivatives .

- In vivo models: Evaluate anticonvulsant activity via maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) tests in rodents, with dose ranges of 30–100 mg/kg .

- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify IC values .

Advanced Research Questions

Q. How can contradictory results in biological activity assays be systematically investigated for this carbohydrazide derivative?

Methodological Answer: Contradictions may arise from differences in assay conditions or metabolite interactions. Resolve discrepancies by:

- Dose-response reevaluation: Test broader concentration ranges (1–300 µM) to identify non-linear effects.

- Metabolite profiling: Use LC-MS to detect in vitro/in vivo degradation products that may alter activity .

- Structural analogs synthesis: Compare activity of derivatives with modified substituents (e.g., chloro vs. methoxy groups) to isolate pharmacophores .

Q. What computational strategies are suitable for predicting the binding interactions of this compound with target enzymes?

Methodological Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like carbonic anhydrase IX (PDB: 3IAI). Focus on hydrogen bonding with active-site Zn and hydrophobic contacts with residues (e.g., Val-121) .

- MD simulations: Run 100 ns trajectories in GROMACS to assess binding stability and conformational changes .

- QSAR modeling: Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with IC data to predict bioactivity .

Q. How can regioselectivity challenges in the cyclization steps of its synthesis be addressed using modern catalytic systems?

Methodological Answer: Regioselectivity in pyrazole formation is influenced by:

- Catalytic additives: Use Cu(I) or Fe(III) salts to direct cyclization toward the 1H-pyrazole isomer .

- Microwave irradiation: Enhance kinetic control to favor the desired regioisomer (e.g., 85% selectivity at 150°C vs. 60% under conventional heating) .

- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states for 3-carbohydrazide formation .

Q. What crystallization techniques are optimal for obtaining single-crystal X-ray structures of hydrazide derivatives like this compound?

Methodological Answer:

- Slow evaporation: Dissolve the compound in a 1:1 ethanol/water mixture and evaporate at 4°C over 7–10 days to grow diffraction-quality crystals .

- Vapor diffusion: Use tert-butyl methyl ether as an antisolvent in dichloromethane solutions.

- Cryoprotection: For hygroscopic crystals, employ Paratone-N oil during X-ray data collection at 100 K .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.